![molecular formula C13H14O6 B14723862 [3-(Diacetyloxymethyl)phenyl] acetate CAS No. 6339-75-9](/img/structure/B14723862.png)
[3-(Diacetyloxymethyl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Diacetyloxymethyl)phenyl] acetate: is an organic compound that falls under the category of esters It is characterized by the presence of an acetate group attached to a phenyl ring, which is further substituted with diacetyloxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Diacetyloxymethyl)phenyl] acetate typically involves the esterification of 3-(hydroxymethyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Diacetyloxymethyl)phenyl] acetate can undergo oxidation reactions, leading to the formation of quinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(Diacetyloxymethyl)phenyl] acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations .
Biology: Its ester functionality allows it to act as a substrate for esterases, providing insights into enzyme kinetics and mechanisms .
Medicine: In medicine, this compound is explored for its potential as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, enhancing its bioavailability and therapeutic efficacy .
Industry: Industrially, the compound is used in the manufacture of polymers and resins. Its incorporation into polymer matrices can improve the mechanical properties and stability of the final products .
Mécanisme D'action
The mechanism of action of [3-(Diacetyloxymethyl)phenyl] acetate involves its hydrolysis by esterases to release acetic acid and the corresponding phenol derivative. This reaction is facilitated by the presence of water and occurs under physiological conditions. The released phenol derivative can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparaison Avec Des Composés Similaires
[3-(Acetyloxymethyl)phenyl] acetate: This compound is similar in structure but has only one acetyloxymethyl group.
[3-(Methoxymethyl)phenyl] acetate: This compound has a methoxymethyl group instead of an acetyloxymethyl group.
Uniqueness: [3-(Diacetyloxymethyl)phenyl] acetate is unique due to the presence of two acetyloxymethyl groups, which enhance its reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
6339-75-9 |
|---|---|
Formule moléculaire |
C13H14O6 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
[3-(diacetyloxymethyl)phenyl] acetate |
InChI |
InChI=1S/C13H14O6/c1-8(14)17-12-6-4-5-11(7-12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3 |
Clé InChI |
BZDJVNWRYNELMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)C(OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



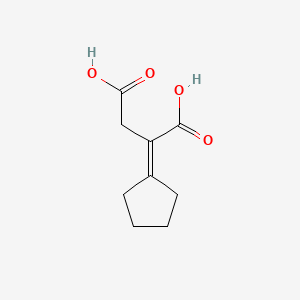
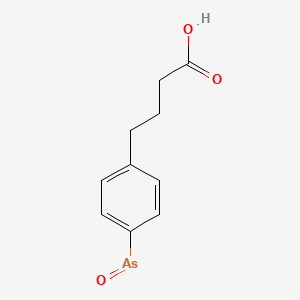
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)

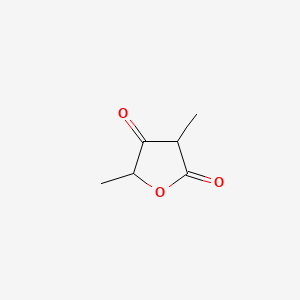
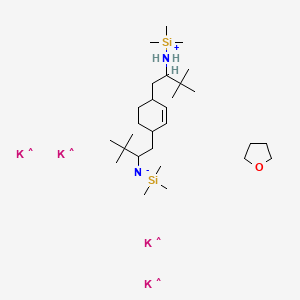
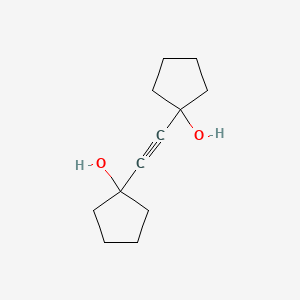
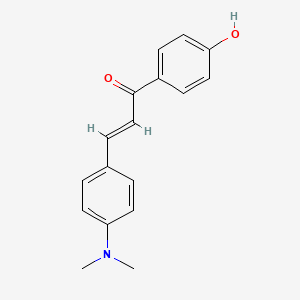
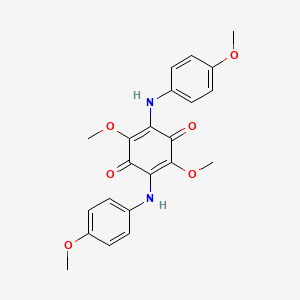
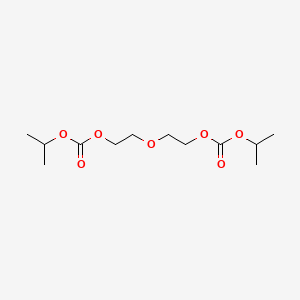
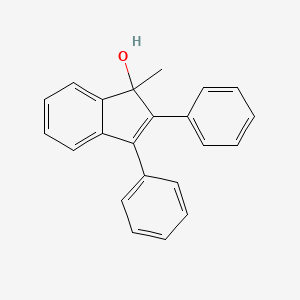
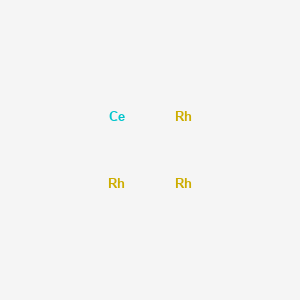
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
